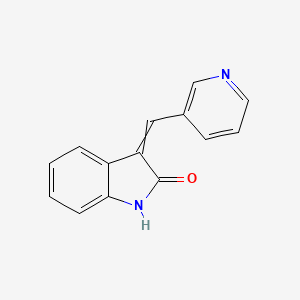
3-(3-Pyridylmethylidene)-2-indolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyridylmethylidene)-2-indolinone, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Numerous studies have investigated the anti-inflammatory effects of PMID, particularly in the context of colitis. A notable study demonstrated that PMID treatment significantly reduced the severity of dextran sodium sulfate (DSS)-induced colitis in murine models. The findings indicated that PMID pretreatment led to:
- Reduction in Body Weight Loss : Mice treated with PMID experienced less weight loss compared to control groups.
- Shortened Colon Length : The colon length was preserved in PMID-treated mice, indicating less damage.
- Decreased Disease Activity Index : A significant reduction in disease activity was observed.
Histopathological analyses revealed that PMID pretreatment attenuated inflammation, as evidenced by reduced levels of proinflammatory markers such as TNF-α, IFN-γ, and IL-6 in colon tissues .
Table 1: Effects of PMID on DSS-Induced Colitis
| Parameter | Control Group | PMID Treatment |
|---|---|---|
| Body Weight Loss (%) | 15% | 5% |
| Colon Length (cm) | 6.5 | 8.0 |
| Disease Activity Index | 4.0 | 1.5 |
| TNF-α Levels (pg/mL) | 200 | 50 |
Anticancer Activity
Beyond its anti-inflammatory properties, PMID has also been evaluated for its anticancer potential. Research indicates that compounds related to indolinone derivatives exhibit broad-spectrum anticancer activity against various human cancer cell lines, including:
- Colon Cancer : Studies have shown that PMID can inhibit the proliferation of colon cancer cells.
- Breast Cancer : Efficacy against triple-negative breast cancer has been noted.
- Lung Cancer : The compound has demonstrated activity against non-small cell lung cancer cells.
Table 2: Anticancer Activity of PMID
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Colon Cancer | HCT116 | 15 |
| Breast Cancer | MDA-MB-468 | 10 |
| Lung Cancer | A549 | 12 |
Case Studies and Clinical Relevance
The therapeutic implications of PMID extend into clinical settings where its anti-inflammatory and anticancer properties could be harnessed for treating conditions like ulcerative colitis and various cancers. For instance, a study highlighted the potential use of PMID as a novel therapeutic agent for managing inflammatory bowel diseases by mitigating oxidative stress and inflammation .
Propriétés
Formule moléculaire |
C14H10N2O |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-(pyridin-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C14H10N2O/c17-14-12(8-10-4-3-7-15-9-10)11-5-1-2-6-13(11)16-14/h1-9H,(H,16,17) |
Clé InChI |
ALVGMCFQOGIUFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CN=CC=C3)C(=O)N2 |
Synonymes |
3-(3-pyridylmethylidene)-2-indolinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















